

inter-laboratory comparison of entecavir quantification methods

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Compound of Interest

Compound Name: (1R,3S,4R)-ent-Entecavir-
13C2,15N

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A Comparative Guide to Entecavir Quantification Methods

For researchers, scientists, and drug development professionals, the accurate quantification of entecavir—a potent antiviral agent against the Hepatitis B virus (HBV)—is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. This guide provides a comparative overview of various analytical methods used for entecavir quantification, supported by experimental data from published studies.

Quantitative Method Performance

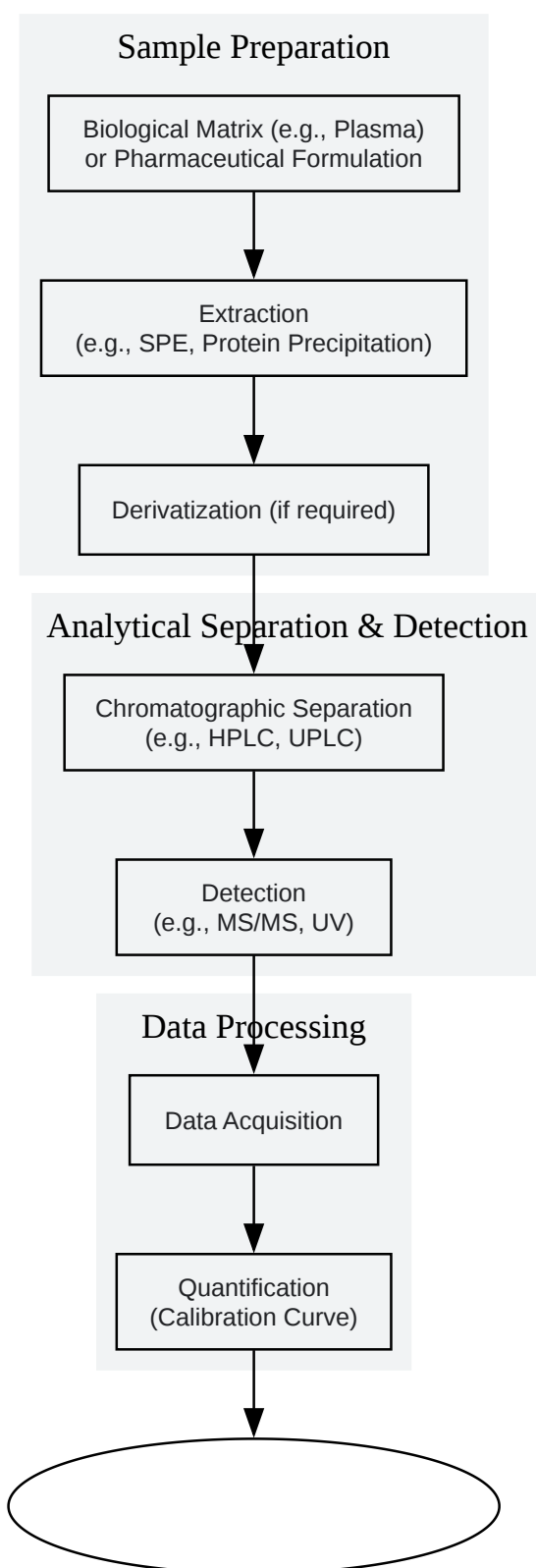
The selection of an appropriate quantification method depends on factors such as the required sensitivity, the sample matrix, and the available instrumentation. The following table summarizes the performance characteristics of commonly employed methods for entecavir analysis.

Method	Matrix	Linearity Range	Accuracy (%)	Precision (%RSD)	Lower Limit of Quantification (LLOQ)	Reference
LC-MS/MS	Human Plasma	50.0 - 20,000.0 pg/mL	Not explicitly stated	Intra-day: 1.2-4.2, Inter-day: 4.4-4.5	50.0 pg/mL	[1]
UPLC-MS/MS	Human Plasma	Not explicitly stated	Within FDA guidelines	Intra-day and Inter-day: Within FDA guidelines	Not explicitly stated	[2]
RP-HPLC	Bulk and Tablet	5 - 25 µg/mL	98.79 - 99.91 (as % purity)	Not explicitly stated	Not explicitly stated	[3]
RP-HPLC	Spiked Plasma	0.0097 - (upper limit not stated) µg/mL	97 - 99	< 3	0.0097 µg/mL	[4]
UV-Spectrophotometry	Bulk and Pharmaceutical Dosage Form	3 - 18 µg/mL	99.53 - 100.41	< 2	3.81 µg/mL	[5]

Experimental Workflows and Methodologies

The successful implementation of any analytical method relies on a well-defined experimental protocol. Below are diagrams and detailed descriptions of the workflows for the primary quantification techniques.

Entecavir Quantification Workflow



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Caption: General workflow for entecavir quantification.

Detailed Experimental Protocols

1. LC-MS/MS Method for Entecavir in Human Plasma[1]

- **Sample Preparation:** Solid Phase Extraction (SPE) was employed to extract entecavir and the internal standard (lamivudine) from the plasma matrix.
- **Chromatographic Separation:** A XBridge-C18 column (4.6 mm × 50 mm, 5-μm) was used with an isocratic mobile phase of 10 mM ammonium hydrogen carbonate (pH 10.5) and methanol (85:15 v/v) at a flow rate of 0.3 mL/min.
- **Detection:** Mass spectrometric detection was performed using an electrospray ionization (ESI) source in the positive ion mode with multiple reaction monitoring (MRM). The transitions monitored were m/z 278.1 → 152.1 for entecavir and m/z 230.2 → 112.0 for the internal standard.

2. RP-HPLC Method for Entecavir in Spiked Plasma[4]

- **Sample Preparation:** The plasma sample (0.5 mL) was deproteinized by adding 5 μL of 5% trichloroacetic acid (TCA) and centrifuging at 4000 rpm for 5 minutes. The supernatant was then injected into the HPLC system.
- **Chromatographic Separation:** A C18 ODS Hypersil column (150 × 4.6 mm, 5 μm) was used. The mobile phase consisted of acetonitrile and 10 mM phosphate buffer (80:20) at a flow rate of 1.0 mL/min.
- **Detection:** The eluate was monitored at a wavelength of 218 nm using a UV detector. Etoposide was used as the internal standard.

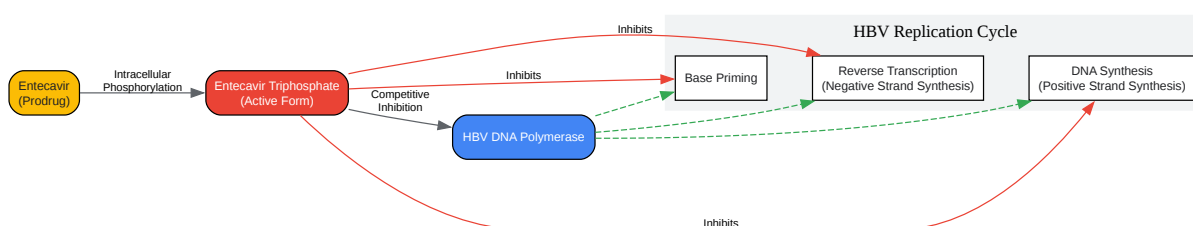
3. UPLC-MS/MS for Simultaneous Quantification of Multiple Anti-HBV Drugs[2]

- **Sample Preparation:** Proteins were precipitated from plasma samples using acetonitrile with 0.1% formic acid. After precipitation, the samples were dried and reconstituted in water before injection.
- **Chromatographic Separation:** An Acquity UPLC HSS T3 column (1.8 μm, 2.1 × 150 mm) was used with a gradient of water and acetonitrile, both containing 0.05% formic acid.

- Detection: Tandem mass spectrometry was used for detection, with specific transitions monitored for each analyte.

Entecavir's Mechanism of Action: Inhibition of HBV DNA Polymerase

Entecavir is a guanosine nucleoside analogue that, in its active triphosphate form, competes with the natural substrate deoxyguanosine triphosphate. This competition leads to the inhibition of all three functions of the hepatitis B virus (HBV) DNA polymerase: base priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA.



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Caption: Entecavir's mechanism of action on HBV replication.

Concluding Remarks

The choice of an analytical method for entecavir quantification is a critical decision in research and development. LC-MS/MS and UPLC-MS/MS methods offer high sensitivity and specificity, making them ideal for pharmacokinetic studies in biological matrices where drug concentrations are low.[1][2] RP-HPLC methods, while generally less sensitive, are robust and cost-effective for the analysis of bulk drug and pharmaceutical formulations.[3][4] UV-Spectrophotometry provides a simple and economical option for routine quality control of dosage forms.[5] The detailed methodologies and comparative data presented in this guide aim to assist researchers in selecting and implementing the most suitable method for their specific needs.

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